molecular formula C22H30F4O B14153561 4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4'beta-propyl-1alpha,1'alpha-bicyclohexane CAS No. 137784-79-3

4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4'beta-propyl-1alpha,1'alpha-bicyclohexane

Cat. No.: B14153561
CAS No.: 137784-79-3
M. Wt: 386.5 g/mol
InChI Key: GMCGTWFHMSDTJZ-UHFFFAOYSA-N
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Description

4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane typically involves multiple steps, including the formation of the bicyclohexane core and the introduction of the difluoromethoxy and difluorophenyl groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3,5-difluorophenylboronic acid
  • 2-{[4-(Difluoromethoxy)-3,5-difluorophenyl]ethynyl}phenol

Uniqueness

4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its bicyclohexane core and the presence of multiple fluorine atoms contribute to its stability and potential for diverse applications.

Properties

CAS No.

137784-79-3

Molecular Formula

C22H30F4O

Molecular Weight

386.5 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-difluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C22H30F4O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(23)21(20(24)13-18)27-22(25)26/h12-17,22H,2-11H2,1H3

InChI Key

GMCGTWFHMSDTJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)OC(F)F)F

Origin of Product

United States

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